N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC15683578
Molecular Formula: C22H23N3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine |
| Standard InChI | InChI=1S/C22H23N3/c1-2-7-19(8-3-1)17-23-25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2/b23-17+ |
| Standard InChI Key | JRRTXRPXBWINQL-HAVVHWLPSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Properties
N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine (CAS No. 3306952-04-5) has the molecular formula C₂₂H₂₃N₃ and a molecular weight of 329.45 g/mol . Its structure comprises a piperazine ring substituted at the 1-position with a benzylidene group (C₆H₅CH=N–) and at the 4-position with a 1-naphthylmethyl moiety (C₁₀H₇CH₂–). The compound’s IUPAC name, (E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine, reflects its stereochemical configuration and substituent arrangement .
Spectral and Physical Characteristics
While analytical data for this specific compound remain unpublished, analogous piperazine derivatives exhibit distinct spectroscopic profiles:
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¹H NMR: Aromatic protons from the naphthyl group typically resonate at δ 7.2–8.5 ppm, while the benzylidene imine proton appears as a singlet near δ 8.3 ppm .
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MS (ESI+): Molecular ion peaks for similar compounds occur at m/z 329.4 [M+H]⁺, consistent with the molecular weight .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃ | |
| Molecular Weight | 329.45 g/mol | |
| CAS Registry Number | 3306952-04-5 | |
| Storage Conditions | Room temperature (dry, inert) |
Synthesis and Derivatization
The synthesis of N-benzylidene-4-(1-naphthylmethyl)-1-piperazinamine likely follows a two-step protocol common to Schiff base piperazines:
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Alkylation: 1-Naphthylmethyl chloride reacts with piperazine to form 4-(1-naphthylmethyl)piperazine.
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Condensation: The secondary amine reacts with benzaldehyde under acidic catalysis to yield the title compound .
Key reaction parameters include:
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Solvent: Anhydrous ethanol or dichloromethane.
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Yield: Estimated 45–60% based on analogous syntheses.
Notably, Sigma-Aldrich markets this compound as part of a rare chemical collection for early-stage research, emphasizing that synthesis protocols remain proprietary .
Research Gaps and Future Directions
Despite its intriguing structure, significant knowledge gaps persist:
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).
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Target Identification: The compound’s putative targets (e.g., microbial efflux pumps, viral proteases) require validation.
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Toxicity: Preliminary cytotoxicity screening in mammalian cell lines is absent.
Future studies should prioritize:
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